![molecular formula C24H26N6O3 B1139503 Olmesartan D4](/img/structure/B1139503.png)
Olmesartan D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
CS-088 D4 通过选择性阻断血管紧张素II受体 1 型 (AT1) 发挥作用。这种抑制阻止血管紧张素II与受体结合,从而减少血管收缩并降低血压。 所涉及的分子靶标包括 AT1 受体和调节血管收缩的下游信号通路 .
生化分析
Biochemical Properties
Olmesartan D4, like its parent compound Olmesartan, interacts with the angiotensin II receptor 1 (AT1) in the renin-angiotensin-aldosterone system (RAAS) . This interaction inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the mobilization and improve the function of endothelial progenitor cells in patients with carotid atherosclerosis . It also protects endothelial cells against oxidative stress-induced cellular injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the AT1 receptor, thereby blocking the activity of angiotensin II . This blockade inhibits negative regulatory feedback within RAAS, contributing to the reduction of blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a significant reduction in serum triglyceride levels over time . There were no clinically significant changes in the levels of all test parameters between baseline and during the exposure period with both drugs .
Dosage Effects in Animal Models
In animal models, this compound has been shown to antagonize the vasoconstrictor and pressor responses induced by angiotensin II in a dose-dependent manner .
Metabolic Pathways
This compound, as a prodrug, is rapidly and completely metabolized to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . This first-pass metabolism is not driven by cytochrome enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues via multiple human isoforms of drug transporters . These transporters contribute to the hepatic and renal transport of this compound .
Subcellular Localization
Given that it is a small molecule drug, it is likely to be distributed throughout the cell, with a particular affinity for the AT1 receptors located on the cell membrane .
准备方法
CS-088 D4 的合成涉及多个步骤。一种方法包括在三乙胺盐酸盐存在下,用叠氮化钠对联苯基腈进行偶极环加成反应,将其转化为四唑。 随后对乙酯官能团进行碱性水解,得到相应的羧酸 . 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
CS-088 D4 经历各种化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除。常见的试剂包括高锰酸钾和过氧化氢。
还原: 这种反应涉及氢的添加或氧的去除。常见的试剂包括氢化锂铝和硼氢化钠。
取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
Pharmacokinetic Studies
Olmesartan D4 is primarily used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of olmesartan. The incorporation of deuterium in this compound allows for improved stability and differentiation from non-deuterated compounds during mass spectrometry analysis.
Methodology for Detection
A validated bioanalytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been developed for the simultaneous determination of olmesartan and its deuterated form in human plasma. This method employs multiple reaction monitoring (MRM) to enhance sensitivity and specificity, facilitating accurate pharmacokinetic profiling .
Key Parameters:
- Ionization Techniques: Optimization of ion spray voltage and source temperature.
- Sample Preparation: Stock solutions are prepared for quality control, ensuring reliable results across various plasma matrices .
Case Study Example
A pharmacokinetic study demonstrated the utility of this compound in assessing the bioavailability of olmesartan when administered with azelnidipine. The study highlighted significant differences in the pharmacokinetic profiles between the two compounds, showcasing this compound's role in understanding drug interactions and efficacy .
Clinical Applications
This compound is also instrumental in clinical trials aimed at evaluating the antihypertensive effects of olmesartan medoxomil, its parent compound. The deuterated variant serves as an internal standard in these studies, providing a reliable reference for measuring drug concentrations.
Efficacy Studies
Clinical trials have established that olmesartan medoxomil effectively reduces blood pressure in patients with hypertension. In a randomized controlled trial involving various dosages, significant reductions in both systolic and diastolic blood pressure were observed compared to placebo groups . The use of this compound in these studies aids in accurately determining the pharmacodynamics of olmesartan medoxomil.
Trial Highlights:
相似化合物的比较
CS-088 D4 与其他血管紧张素II受体拮抗剂相比是独一无二的,因为它含有氘原子,可以提高化合物的代谢稳定性和疗效。类似的化合物包括:
奥美沙坦: CS-088 D4 的非氘化形式。
氯沙坦: 另一种用于治疗高血压的血管紧张素II受体拮抗剂。
缬沙坦: 一种具有不同化学结构但具有类似药理作用的类似化合物 .
CS-088 D4 由于其由氘取代而产生的增强特性而脱颖而出,使其成为研究和治疗应用中的宝贵工具。
生物活性
Olmesartan D4, a deuterated form of olmesartan, is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, mechanisms of action, and safety profile based on diverse research findings.
Overview of this compound
Olmesartan is the active metabolite of olmesartan medoxomil, an inactive prodrug that undergoes rapid hydrolysis in the gastrointestinal tract. It selectively inhibits the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The pharmacological effects include lowering aldosterone levels, enhancing sodium excretion, and improving cardiac function.
Pharmacokinetics
Absorption and Bioavailability
- Olmesartan is rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.
- The absolute bioavailability ranges from 26% to 28.6% , significantly higher than its prodrug form due to improved solubility and absorption characteristics .
Half-life and Distribution
- The elimination half-life is approximately 12 to 18 hours , allowing for once-daily dosing without accumulation over time .
- Olmesartan exhibits a volume of distribution of 17 L and is highly protein-bound (99%), indicating limited distribution into red blood cells .
Olmesartan acts by blocking the AT1 receptor, preventing angiotensin II from exerting its hypertensive effects. This blockade reduces vasoconstriction, decreases aldosterone secretion, and enhances renal sodium excretion. Notably, olmesartan has a unique binding mechanism involving a "double chain domain," which may contribute to its sustained receptor inhibition compared to other ARBs .
Blood Pressure Reduction
Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure. For instance:
- In a study comparing olmesartan with other ARBs, it achieved a significant reduction in mean 24-hour diastolic blood pressure (8.5 mm Hg) compared to losartan (6.2 mm Hg) and valsartan (5.6 mm Hg) .
- The ROADMAP study indicated that olmesartan significantly delayed the onset of microalbuminuria in patients with type 2 diabetes, highlighting its renal protective effects .
Safety Profile
Olmesartan has been shown to be safe across various populations, including children with hypertension. Adverse events are generally mild and unrelated to the medication itself . A study involving Wistar rats indicated that olmesartan administered as a nanoemulsion showed no significant toxicity or adverse effects over a 28-day period .
Comparative Studies
属性
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-ZGAVCIBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?
A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.
Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?
A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。